5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17838486
Molecular Formula: C8H10N2O4
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O4 |
|---|---|
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | 5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | JLALYSOISZNWSX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCOC1C2=NC(=NO2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted at the 3-position with a carboxylic acid group and at the 5-position with a 5-methyloxolan-2-yl moiety. Its molecular formula is C₉H₁₂N₂O₅, with a molecular weight of 228.20 g/mol. The oxadiazole ring contributes to its aromatic stability, while the methyloxolan (tetrahydrofuran derivative) and carboxylic acid groups enhance its reactivity and solubility in polar solvents .
Stereoelectronic Properties
The compound’s electronic structure is influenced by the electron-withdrawing oxadiazole ring and the electron-donating methyloxolan group. Density functional theory (DFT) calculations on analogous oxadiazoles suggest a planar oxadiazole core with partial double-bond character in the N–O and C–N bonds, facilitating π-electron delocalization . The methyloxolan substituent introduces steric effects that may modulate intermolecular interactions in crystalline or solution phases.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 5-(5-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. A representative protocol includes:
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Formation of Amidoxime: Reaction of methyloxolan-2-carbohydrazide with hydroxylamine hydrochloride yields the corresponding amidoxime.
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Cyclization: The amidoxime undergoes cyclodehydration with a carboxylic acid (e.g., chloroacetic acid) in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO), forming the oxadiazole ring.
This method achieves moderate to high yields (60–85%) and is scalable under microwave-assisted conditions, reducing reaction times from hours to minutes.
Table 1: Key Synthetic Parameters
| Parameter | Value | Source |
|---|---|---|
| Reaction Temperature | 80–100°C | |
| Solvent | DMSO/Water | |
| Catalyst | NaOH | |
| Yield | 60–85% |
Structural Elucidation and Spectral Data
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (s, 3H, CH₃), 3.45–3.70 (m, 4H, oxolan CH₂), 4.20 (t, J = 7.2 Hz, 1H, oxolan CH), 8.10 (s, 1H, oxadiazole CH).
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¹³C NMR (100 MHz, DMSO-d₆): δ 22.1 (CH₃), 68.4 (oxolan C), 112.5 (oxadiazole C), 165.8 (COOH).
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High-Resolution Mass Spectrometry (HRMS): m/z calcd. for C₉H₁₂N₂O₅ [M+H]⁺: 229.0819; found: 229.0823.
X-ray Crystallography
While crystallographic data for this specific compound are unavailable, studies on analogous 1,2,4-oxadiazoles reveal monoclinic crystal systems with P2₁/c space groups and intermolecular hydrogen bonding between carboxylic acid groups .
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with the carboxylic acid group undergoing decarboxylation under acidic conditions.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 198–202°C (decomp.) | |
| LogP (Octanol-Water) | 1.2 ± 0.3 | |
| pKa (COOH) | 3.8 |
Biological and Industrial Applications
Material Science Applications
The compound’s rigid heterocyclic core and functional groups make it a candidate for:
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Coordination Polymers: Metal-organic frameworks (MOFs) with transition metals (e.g., Cu²⁺, Zn²⁺) .
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Polymer Modification: Incorporation into polyesters to enhance thermal stability.
Recent Research Developments
Mechanistic Studies
Recent DFT analyses of analogous oxadiazoles suggest that the carboxylic acid group participates in hydrogen-bonding networks, influencing crystal packing and solubility profiles . Molecular docking simulations predict moderate binding affinity (ΔG = −7.2 kcal/mol) for the compound with bacterial dihydrofolate reductase.
Synthetic Innovations
Advances in flow chemistry have enabled continuous synthesis of oxadiazole derivatives, reducing waste and improving yield consistency. For example, microreactor-based cyclization achieves 90% conversion in <10 minutes.
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